molecular formula C20H26O4 B4911061 2-[2-[2-(3-Ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene

2-[2-[2-(3-Ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene

Cat. No.: B4911061
M. Wt: 330.4 g/mol
InChI Key: JBDXLZBLPRFGBL-UHFFFAOYSA-N
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Description

2-[2-[2-(3-Ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene is an organic compound with a complex structure that includes multiple ether linkages and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-(3-Ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene typically involves the reaction of 3-ethoxyphenol with ethylene oxide to form 2-(3-ethoxyphenoxy)ethanol. This intermediate is then reacted with additional ethylene oxide units to extend the ethoxy chain. Finally, the resulting compound is reacted with 1,3-dimethylbenzene under specific conditions to form the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of phase-transfer catalysts and controlled reaction conditions ensures high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-(3-Ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-[2-(3-Ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-[2-(3-Ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene involves its interaction with specific molecular targets. The compound’s ether linkages and aromatic rings allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-[2-(3-Ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene is unique due to its specific combination of ether linkages and aromatic rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-[2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-4-22-18-9-6-10-19(15-18)23-13-11-21-12-14-24-20-16(2)7-5-8-17(20)3/h5-10,15H,4,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDXLZBLPRFGBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OCCOCCOC2=C(C=CC=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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